

Application Note: Rapid Screening of 25H-NBOMe on Blotter Paper by DART-MS

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Compound of Interest

Compound Name: 25H-NBOMe hydrochloride

Cat. No.: B590917

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Abstract

This application note describes a rapid and non-destructive method for the qualitative screening of 25H-NBOMe on blotter paper using Direct Analysis in Real Time Mass Spectrometry (DART-MS). This technique allows for the direct analysis of the blotter paper with minimal to no sample preparation, providing results within seconds. The method is highly selective and sensitive, making it an ideal tool for forensic laboratories and researchers in the field of drug analysis.

Introduction

25H-NBOMe is a potent synthetic hallucinogen of the NBOMe class of compounds. It is often distributed on blotter paper, and its high potency necessitates rapid and accurate detection methods for law enforcement and public health. Traditional methods for the analysis of drugs on blotter paper often involve time-consuming extraction and chromatographic separation steps. DART-MS offers a significant advantage by enabling direct ionization of the analyte from the blotter paper surface, drastically reducing analysis time.^{[1][2]} This application note provides a protocol for the rapid screening of 25H-NBOMe on blotter paper using DART-MS.

Experimental Protocol

Instrumentation and Materials

- **Mass Spectrometer:** A time-of-flight (TOF) or triple quadrupole mass spectrometer equipped with a DART ion source.

- DART Source Parameters: The following are typical starting parameters and may require optimization for your specific instrument.
 - Ionization Mode: Positive ion
 - Gas: Helium or Nitrogen[3]
 - Gas Temperature: 300 °C - 400 °C
 - Gas Flow Rate: 1-2 L/min[3]
 - Orifice 1 Voltage: 20 V (to primarily observe the protonated molecule)[4]
 - Grid Electrode Voltage: +250 V[3]
- Materials:
 - Forceps
 - Blotter paper samples suspected of containing 25H-NBOMe
 - Control blotter paper (blank)
 - 25H-NBOMe reference standard (for confirmation, if necessary)

Sample Preparation

A key advantage of DART-MS for this application is the minimal sample preparation required.[1]

- Cut a small piece of the blotter paper (approximately 2x2 mm) for analysis.
- No solvent extraction or other wet chemistry is necessary for the initial screening.[1]

DART-MS Analysis

- Instrument Setup: Set the DART source and mass spectrometer parameters as described above.

- **Calibration:** Perform a mass calibration of the instrument according to the manufacturer's recommendations. Polyethylene glycol (PEG) is commonly used for this purpose.
- **Blank Analysis:** Before analyzing the sample, analyze a piece of control (blank) blotter paper to obtain a background spectrum.
- **Sample Introduction:**
 - Hold the small piece of the suspect blotter paper with a pair of forceps.
 - Position the blotter paper directly in the gas stream of the DART source, between the source exit and the mass spectrometer inlet.[\[1\]](#)
 - The analysis is typically complete within a few seconds.[\[1\]](#)
- **Data Acquisition:** Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular ion of 25H-NBOMe (e.g., m/z 100-500).

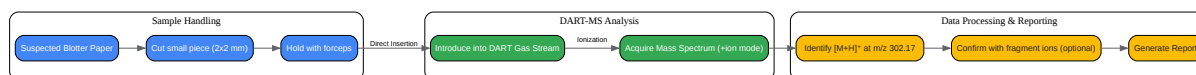
Data Presentation

The primary ion of interest for 25H-NBOMe in the positive ion DART-MS spectrum is the protonated molecule, $[M+H]^+$. Fragmentation can be induced by increasing the orifice voltage, which can aid in structural confirmation.

Analyte	Chemical Formula	Molecular Weight	$[M+H]^+$ (m/z)	Key Fragment Ions (m/z)
25H-NBOMe	C ₁₈ H ₂₃ NO ₃	301.38	302.17	121, 91 [5]

Note: The m/z values are theoretical and may vary slightly depending on instrument calibration and resolution.

Mandatory Visualization



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Caption: Experimental workflow for the rapid screening of 25H-NBOMe on blotter paper using DART-MS.

Discussion

The DART-MS method provides a rapid and efficient means for the preliminary screening of 25H-NBOMe on blotter paper. The absence of sample preparation significantly reduces the analysis time and minimizes the risk of sample contamination or analyte loss. The detection of the protonated molecule $[M+H]^+$ at m/z 302.17 provides a strong indication of the presence of 25H-NBOMe. Further fragmentation analysis can be performed by increasing the orifice voltage to produce characteristic fragment ions, such as m/z 121 and 91, which correspond to the methoxybenzyl and tropylium ions, respectively, providing greater confidence in the identification. While this method is excellent for rapid screening, quantitative analysis typically requires a more rigorous method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of internal standards.

Conclusion

DART-MS is a powerful tool for the rapid, non-destructive screening of 25H-NBOMe on blotter paper. The simplicity of the method, combined with its speed and selectivity, makes it an invaluable asset for forensic laboratories and other institutions involved in the analysis of novel psychoactive substances.

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